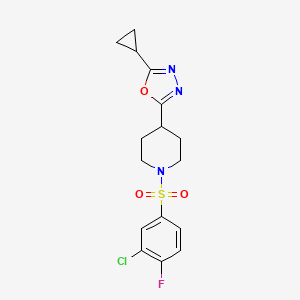

![molecular formula C11H11BrF2 B3017853 [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene CAS No. 2375267-58-4](/img/structure/B3017853.png)

[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

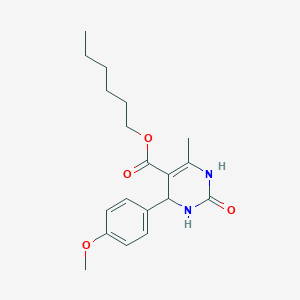

“[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene” is a chemical compound with a molecular weight of 261.11 . It is a potent compound used in various scientific research applications. Its unique structure allows for diverse experimental possibilities.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11BrF2/c12-8-10 (6-11 (13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 . This indicates that the compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms.

Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes (PEMs) for Fuel Cells

In fuel cell technology, this compound plays a crucial role. By covalently linking polybenzimidazole (PBI) and 1-(Bromomethyl)-3-(phenoxymethyl)benzene, scientists fabricate proton exchange membranes (PEMs). These PEMs enhance fuel cell performance and stability .

Controlled Radical Polymerization

Researchers employ 1-(Bromomethyl)-3-(phenoxymethyl)benzene in controlled radical polymerization reactions. It facilitates the polymerization of styrene and contributes to the design of functional polymers with specific properties .

Ultra-High Porous Carbon Materials

Ultra-high porous carbon materials have gained attention due to their applications in energy storage and catalysis. Recent studies have utilized 1-(Bromomethyl)-3-(phenoxymethyl)benzene as a precursor for such materials, resulting in impressive specific surface areas .

Bromide Chemistry

Bromide-containing compounds are attractive in organic synthesis. 1,3,5-Tris(dibromomethyl)benzene, a related compound, is widely used in organic reactions. Although challenging to synthesize, it remains a valuable reagent .

Wirkmechanismus

Mode of Action

The mode of action of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene likely involves nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom in the compound, leading to the substitution of the bromine atom .

Biochemical Pathways

Brominated compounds are often involved in various organic reactions, including nucleophilic substitutions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant after 30 minutes in the presence of human, rat, and mouse liver microsomes .

Result of Action

The compound’s potential to participate in nucleophilic substitution reactions suggests that it could contribute to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the presence of other compounds .

Eigenschaften

IUPAC Name |

[1-(bromomethyl)-3,3-difluorocyclobutyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2/c12-8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGDPCZLRAZUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CBr)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)

![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)

![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)